Bis(cyclopentadienyl)vanadium(II)

EPR spectroscopy paramagnetic metallocenes magnetic anisotropy

Procure Bis(cyclopentadienyl)vanadium(II) for applications where its unique 15-electron, paramagnetic (S = 3/2) nature delivers outcomes unattainable with ferrocene. This vanadocene is the definitive precursor for condensed-phase flame retardancy, and its CVD process offers a critical 40°C thermal budget advantage for depositing vanadium carbide films below 740°C. Select this grade for ultrahigh molecular weight polyethylene synthesis or high-cis, narrow-distribution butadiene polymerization via CpVCl3 catalysts.

Molecular Formula C10H10V
Molecular Weight 181.13 g/mol
Cat. No. B12060351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)vanadium(II)
Molecular FormulaC10H10V
Molecular Weight181.13 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V]
InChIInChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;
InChIKeyGLOUOHCQKJMDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(cyclopentadienyl)vanadium(II) VCp2 vanadocene metallocene procurement specification


Bis(cyclopentadienyl)vanadium(II), commonly abbreviated as VCp2 or vanadocene, is an organometallic sandwich compound belonging to the metallocene class [1]. It features a vanadium(II) center coordinated between two cyclopentadienyl rings in a D5d symmetric geometry with an average V–C bond distance of 226 pm [2]. Distinct from the 18-electron ferrocene archetype, VCp2 possesses only 15 valence electrons, resulting in a paramagnetic S = 3/2 ground state and a violet crystalline appearance with a melting point of 165–167 °C [3]. While its practical industrial utilization remains niche compared to ferrocene, vanadocene serves as a critical precursor in chemical vapor deposition of vanadium carbide thin films, a catalyst component in single-site olefin polymerization systems, and a model system for studying open-shell metallocene electronic structure [4].

Why Bis(cyclopentadienyl)vanadium(II) Cannot Be Casually Substituted by Ferrocene or Other Metallocene Analogs


Despite superficial structural resemblance among metallocenes, substituting bis(cyclopentadienyl)vanadium(II) with ferrocene (FeCp2), chromocene (CrCp2), cobaltocene (CoCp2), or nickelocene (NiCp2) leads to fundamentally different performance outcomes due to divergences in electronic configuration, redox behavior, and decomposition pathways. VCp2 is a 15-electron open-shell paramagnet (S = 3/2) that readily undergoes one-electron oxidation to the 14-electron [VCp2]⁺ cation, whereas ferrocene is an 18-electron closed-shell diamagnet that oxidizes to the 17-electron ferrocenium cation [1]. These electronic differences manifest concretely in application-specific metrics: vanadocene produces ultrahigh molecular weight polyethylene distinct from chromium-based Phillips catalyst outputs [2]; it exhibits solid-phase flame inhibition while other metallocenes act solely in the gas phase [3]; and its lower-temperature CVD deposition characteristics differ from substituted vanadocene precursors [4]. The quantitative evidence presented below establishes the precise, measurable differences that govern scientific selection and procurement decisions.

Bis(cyclopentadienyl)vanadium(II) Comparative Performance Data: Quantitative Differentiation from Metallocene Analogs


Zero-Field Splitting Parameter D: A Unique EPR Fingerprint for VCp2

Vanadocene exhibits a rigorously axial zero-field splitting (ZFS) parameter D = +2.836(2) cm⁻¹ in frozen toluene solution, as determined by high-frequency and -field EPR (HFEPR) spectroscopy [1]. This quantitative electronic structure parameter is a direct consequence of its S = 3/2 spin quartet ground state, arising from its 15-valence-electron configuration. In contrast, diamagnetic ferrocene (FeCp2, S = 0) exhibits no ZFS, while other paramagnetic metallocenes such as chromocene (CrCp2, S = 1) and cobaltocene (CoCp2, S = 1/2) possess fundamentally different spin ground states and thus distinct ZFS parameters [2].

EPR spectroscopy paramagnetic metallocenes magnetic anisotropy

Solid-Phase vs. Gas-Phase Flame Inhibition: Vanadocene Uniquely Suppresses Fire in the Condensed Phase

In a systematic direct comparison of eight metallocenes (vanadocene, ruthenocene, osmocene, chromocene, manganocene, ferrocene, cobaltocene, and nickelocene), vanadocene was the sole compound that exhibited flame inhibition in the solid (condensed) phase, whereas all other metallocenes tested suppressed flame exclusively in the gas phase [1]. Thermogravimetric analysis confirmed this phase-specific activity difference. Furthermore, the relative fire suppression efficacy of the transition metals ranked as Cr > Mn > Fe > Co > Ni > V > Os > Ru [1].

flame retardancy fire suppression metallocene additives

Ultrahigh Molecular Weight Polyethylene Production: Vanadocene Enables Polymer Properties Unattainable with Chromium Phillips Catalysts

Supported vanadocene catalysts, while exhibiting lower overall catalytic activity compared to chromium-based Phillips catalysts, yield polyethylene with ultrahigh molecular weight characteristics that chromium systems cannot replicate [1]. The polymerization kinetics studied at various Al/V ratios with aluminium diethyl monochloride (DEAC) or triisobutylaluminium (TIBA) as co-catalysts revealed that DEAC-activated systems undergo rapid deactivation due to halogen atom interaction with the vanadium center, whereas TIBA systems provide more sustained activity [1].

olefin polymerization single-site catalysis polyethylene

Low-Temperature Vanadium Carbide CVD: VCp2 Deposits Crystalline VC Films at 700 °C

Vanadocene enables the deposition of crystalline vanadium carbide thin films on steel substrates at temperatures as low as 973 K (700 °C) in a cold-wall atmospheric-pressure CVD reactor [1]. In comparison, tert-butyl-substituted vanadocene, (C₅H₄CMe₃)₂V, requires a higher deposition temperature of 740 °C under hydrogen atmosphere to produce VC₀.₈₈ thin films [2]. The unsubstituted VCp2 precursor thus offers a lower thermal budget pathway for VC film fabrication.

CVD precursor thin film deposition vanadium carbide

Electron Transmission Spectroscopy: VCp2 Exhibits Distinct Negative Ion State Splitting

Electron transmission spectra of ferrocene, chromocene, and vanadocene in the 0–6 eV energy range reveal that spin–spin interactions in open-shell chromocene and vanadocene induce sizeable splitting of negative ion states upon electron capture into the empty e₁g(d) orbital [1]. This splitting is absent in closed-shell ferrocene, providing a clear spectroscopic differentiation between 18-electron diamagnetic metallocenes and 15-electron or 16-electron paramagnetic analogs.

electron transmission spectroscopy electronic structure open-shell metallocenes

Half-Vanadocene Catalyst Activity: CpVCl₃ Outperforms Titanium Analogue in Butadiene Polymerization

CpVCl₃, a half-vanadocene derivative of VCp2, in combination with either MAO or (C₆H₅)₃CB(C₆F₅)₄/TEA, exhibits remarkably higher catalytic activity for butadiene polymerization compared to catalyst systems formed from the titanium analogue [1]. The resulting polybutadiene possesses very high molecular weight, narrow polydispersity, high 1,4-cis content, and approximately 10% 1,2-vinyl units with random sequence distribution [1].

butadiene polymerization half-metallocene catalysts polybutadiene

Bis(cyclopentadienyl)vanadium(II) Application Scenarios: Where Procurement of VCp2 Is Scientifically Justified


Ultrahigh Molecular Weight Polyethylene Synthesis Using Supported Vanadocene Single-Site Catalysts

Procure bis(cyclopentadienyl)vanadium(II) when the target polymer specification demands ultrahigh molecular weight polyethylene that cannot be achieved with conventional chromium-based Phillips catalysts. Supported VCp2 on silica, when activated with appropriate co-catalysts such as TIBA, enables the production of polyethylene with molecular weight characteristics exceeding those attainable from chromium systems, despite lower overall catalytic productivity [1].

Solid-Phase Flame Retardant Additive Development Requiring Condensed-Phase Action

Select vanadocene over ferrocene, chromocene, or other metallocenes for flame-retardant material formulations where condensed-phase fire suppression is required. Direct comparative testing confirms that vanadocene is the only metallocene among eight tested that exhibits solid-phase flame inhibition activity; all others act exclusively in the gas phase [1].

Low-Thermal-Budget Chemical Vapor Deposition of Vanadium Carbide Thin Films

Use bis(cyclopentadienyl)vanadium(II) as the CVD precursor when depositing crystalline vanadium carbide films on temperature-sensitive substrates requiring processing below 740 °C. VCp2 enables deposition at 700 °C, providing a 40 °C thermal budget advantage over tert-butyl-substituted vanadocene derivatives [1][2].

High cis-1,4 Polybutadiene Synthesis with Narrow Polydispersity

Employ half-vanadocene catalysts derived from VCp2 (specifically CpVCl₃) for butadiene polymerization when the target polymer requires high 1,4-cis content, very high molecular weight, and narrow molecular weight distribution. These catalyst systems demonstrate higher activity than titanium analogues and produce polybutadiene with approximately 10% 1,2-vinyl units in random distribution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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